Methyl 3-(methylthio)butanoate
Description
Classification as a Fatty Acid Methyl Ester and Organosulfur Compound
Methyl 3-(methylthio)butanoate is structurally defined by two key functional groups, which dictate its classification and chemical behavior. It is categorized as a fatty acid methyl ester (FAME) and an organosulfur compound. chemicalbook.comfoodb.ca
The designation as a fatty acid methyl ester arises from the esterification of 3-(methylthio)butanoic acid with methanol (B129727). foodb.ca The core structure consists of a four-carbon butanoic acid backbone, with a methyl ester group (-COOCH₃) at one end. ontosight.ai This places it within the broad class of FAMEs, which are esters derived from fatty acids and methanol.
Simultaneously, the presence of a methylthio group (-SCH₃) attached to the third carbon of the butanoate chain classifies it as an organosulfur compound. ontosight.ai This sulfur-containing functional group is pivotal to many of the compound's characteristic properties and applications.
| Property | Value |
| Molecular Formula | C₆H₁₂O₂S |
| Molecular Weight | 148.22 g/mol |
| IUPAC Name | methyl 3-methylsulfanylbutanoate |
| CAS Number | 207983-28-6 |
Overview of Research Significance in Chemical and Biological Domains
The dual functionality of this compound underpins its significance in diverse research areas. In the chemical industry, it is primarily recognized for its applications in the flavor and fragrance sector. ontosight.ai Its distinct aroma, often described as sweet and cooked, makes it a valuable component in the formulation of food flavorings and perfumes. chemicalbook.comthegoodscentscompany.com It is identified by the Flavor and Extract Manufacturers Association (FEMA) with the number 4166. ontosight.aithegoodscentscompany.com
In the biological domain, research interest in this compound and related sulfur-containing esters stems from their natural occurrence and role as volatile organic compounds (VOCs) in various fruits and food products. acs.org For instance, related compounds like methyl 3-(methylthio)propionate (B1239661) have been identified in fruits such as pineapple, contributing to their characteristic aroma profiles. acs.org Studies have explored the biosynthetic pathways of such compounds, often originating from amino acids like L-methionine. nih.gov
Furthermore, the metabolism and liberation of volatile sulfur compounds by cells are areas of active investigation. For example, research on human umbilical vein endothelial cells (HUVEC) has identified the release of various VOCs, including a sulfur-containing furan (B31954) derivative, highlighting the potential role of such compounds in cellular processes. nih.gov The study of these compounds contributes to the broader understanding of food chemistry, sensory science, and cellular metabolism.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-5(9-3)4-6(7)8-2/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJHJUWCICDDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020132 | |
| Record name | Methyl 3-(methylthio)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Sweet, cooked aroma | |
| Record name | Methyl 3-(methylthio)butanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1677/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | Methyl 3-(methylthio)butanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1677/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.029-1.033 | |
| Record name | Methyl 3-(methylthio)butanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1677/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
207983-28-6 | |
| Record name | Methyl 3-(methylthio)butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207983-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(methylthio)butanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207983286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-(methylthio)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 3-(METHYLTHIO)BUTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM3BC6TPHB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl 3-(methylthio)butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence, Biosynthesis, and Biogenic Pathways of Methyl 3 Methylthio Butanoate
Identification and Distribution in Biological Matrices
The distinct aroma of methyl 3-(methylthio)butanoate, often described as sweet and cooked, has led to its identification as a key volatile compound in numerous biological systems. nih.govfao.org
Presence in Plant-Derived Foodstuffs (e.g., fruits, vegetables)
This compound is a notable contributor to the complex aroma of several fruits. For instance, it has been identified as a volatile component in pineapple. frontiersin.orgnih.gov Research on melon aroma has also pointed to the presence of related sulfur compounds, such as S-methyl thiobutanoate, which play a role in the fruit's flavor. mdpi.com In strawberries, a variety of thioesters, including methyl 3-(methylthio)propionate (B1239661), have been reported, highlighting the importance of this class of compounds to fruit fragrance. acs.orgacs.org
The following table provides a summary of the occurrence of this compound and related compounds in various plant-based foods:
| Foodstuff | Compound Identified | Reference |
| Pineapple | Methyl 3-(methylthio)propanoate | frontiersin.orgnih.gov |
| Melon | S-methyl thiobutanoate, 3-(methylthio) propanal, 2-(methylthio) ethyl acetate, 3-(methylthio) ethyl propanoate, 3-(methylthio) propyl acetate | mdpi.com |
| Strawberry | Methyl (methylthio)acetate, ethyl (methylthio)acetate, methyl 2-(methylthio)butyrate, methyl 3-(methylthio)propionate, ethyl 3-(methylthio)propionate | acs.orgacs.org |
| Kiwifruit | Methyl (methylthio)acetate, ethyl (methylthio)acetate | acs.orgacs.org |
| Durian | Methyl (methylthio)acetate, ethyl (methylthio)acetate | acs.orgacs.org |
Detection in Microbial Systems and Fermentation Processes
Fermentation processes can significantly influence the volatile profile of food products, often leading to the formation of new aroma compounds. The content of this compound has been observed to increase during the fermentation of sea buckthorn beverage. nih.gov This suggests that microbial activity plays a crucial role in its synthesis. In the context of fermented sausages, while not directly this compound, related sulfur-containing compounds derived from garlic and microbial metabolism are key to the final flavor. upm.edu.my Furthermore, studies on yeast volatomes have identified methyl 3-methylthio-propanoate as a compound produced by certain yeast species, such as Metschnikowia hawaiiensis. asm.org
Enzymatic and Biocatalytic Pathways Leading to this compound Formation
The biosynthesis of this compound is linked to core metabolic pathways, underscoring its role as a product of cellular processes.
Involvement in Lipid Metabolism and Peroxidation
This compound is classified as a fatty acid methyl ester. nih.govfoodb.ca Fatty acids are precursors for a wide array of volatile compounds through pathways like the lipoxygenase (LOX) pathway, which involves the oxidation of polyunsaturated fatty acids. frontiersin.orgnih.gov While direct evidence for the specific involvement of this compound in lipid peroxidation is not extensively detailed, its classification within the fatty acid ester group suggests a connection to lipid metabolic pathways. foodb.cafoodb.ca
Intermediates in Sulfur-Containing Amino Acid Metabolism (e.g., Methionine Analogs)
A significant pathway for the formation of this compound and related sulfur compounds is the metabolism of sulfur-containing amino acids, particularly methionine. ecmdb.calmdb.ca Research has shown that methionine can be catabolized by microorganisms to produce various volatile sulfur compounds. researchgate.net For instance, in certain yeasts, methionine is first transaminated to α-keto-γ-(methylthio)butyrate. researchgate.net This intermediate can then be further metabolized to produce compounds like methanethiol (B179389), a precursor for other sulfur-containing molecules. researchgate.net
Studies on mammalian metabolism have identified 3-methylthiopropionic acid as an intermediate in the breakdown of methionine. researchgate.netnih.gov This highlights a metabolic link between methionine and butanoate structures. Furthermore, 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), a methionine analog, is known to be converted to methionine in animals and can influence metabolic processes. mdpi.comnih.gov The enzymatic degradation of L-methionine is considered crucial for flavor development in products like cheese, leading to the formation of volatile sulfur compounds. researchgate.net
The following table outlines key intermediates and enzymes in the metabolic pathways related to this compound formation:
| Precursor/Intermediate | Enzyme/Process | Resulting Compound Class | Reference |
| Methionine | Transamination | α-keto-γ-(methylthio)butyrate | researchgate.net |
| α-keto-γ-(methylthio)butyrate | Demethiolase | Methanethiol | researchgate.net |
| Methionine | Catabolism | 3-methylthiopropionic acid | researchgate.netnih.gov |
| 2-hydroxy-4-(methylthio)butanoic acid (HMTBa) | Enzymatic conversion | Methionine | mdpi.comnih.gov |
| L-methionine | L-Methionine-γ-lyase | Volatile sulfur compounds | researchgate.net |
Chemical Synthesis and Derivatization of Methyl 3 Methylthio Butanoate
Methodologies for Laboratory and Industrial Synthesis
The synthesis of methyl 3-(methylthio)butanoate can be achieved through several established chemical routes. The most common methods involve the esterification of a carboxylic acid precursor or the addition of a thiol to an unsaturated ester.
A primary and industrially relevant method for synthesizing this compound is the Fischer esterification of 3-(methylthio)butanoic acid with methanol (B129727). vulcanchem.compearson.com This reaction is typically performed under acidic conditions, which facilitate the nucleophilic attack of methanol on the carbonyl group of the carboxylic acid.
The precursor, 3-(methylthio)butanoic acid, is a naturally occurring compound found in some foods and can be produced through microbial fermentation. inchem.org Its chemical structure consists of a four-carbon chain with a carboxylic acid group and a methylthio group at the third carbon. inchem.org The synthesis of the final ester product involves refluxing the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). pearson.com The reaction equilibrium is driven towards the product side by the removal of water.
Alternative esterification approaches include transesterification, where this compound could be reacted with another alcohol in the presence of a catalyst to form a different ester. pearson.com Enzymatic catalysis using lipases in non-aqueous media also presents a more environmentally friendly option, though its industrial application can be limited by enzyme cost and stability. pearson.com
Table 1: Parameters for Fischer Esterification of Thiol-Containing Butanoic Acids
| Parameter | Description | Source |
| Reactants | 3-(methylthio)butanoic acid and Methanol | vulcanchem.compearson.com |
| Catalyst | Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) | pearson.com |
| Conditions | Reflux temperature | |
| Reaction Type | Fischer Esterification |
Radical addition reactions provide another effective route for the synthesis of thiomethyl butanoates. Specifically, the anti-Markovnikov addition of a thiol, such as methanethiol (B179389) (methyl mercaptan), across the carbon-carbon double bond of an α,β-unsaturated ester like methyl crotonate is a key strategy. This type of reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or peroxides, under thermal or photochemical conditions. rsc.org
Computational and kinetic analyses have been performed on the radical-initiated thiol-ene reactions between methyl mercaptan and various alkenes, including methyl crotonate. nsf.gov These studies help in understanding the energetics and kinetics of the addition process. The reaction proceeds via a free-radical chain mechanism, where a thiyl radical (RS•) adds to the alkene to form a carbon-centered radical intermediate, which then abstracts a hydrogen atom from another thiol molecule to yield the product and regenerate the thiyl radical. nih.gov For the synthesis of the related methyl 2-hydroxy-4-(methylthio)butanoate, a free radical addition of methyl mercaptan to methyl 2-hydroxy-3-butenoate has been demonstrated with a yield of 85%. rsc.orggoogle.com
Table 2: Radical Addition for the Synthesis of Thiomethyl Butanoates
| Reactant 1 | Reactant 2 | Initiator | Product | Yield | Source |
| Methyl 2-hydroxy-3-butenoate | Methyl Mercaptan | AIBN | Methyl 2-hydroxy-4-(methylthio)butanoate | 85% | rsc.orggoogle.com |
| Methyl Crotonate | Methanethiol | Radical Initiator | This compound | - | nsf.govbath.ac.uk |
Strategies for Stereoselective Synthesis of this compound Analogues
The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure analogues of this compound, which is important for applications where chirality influences biological activity or sensory properties. Key strategies include enzymatic resolution and asymmetric catalysis.
Enzymatic kinetic resolution using lipases is a powerful technique. pearson.comresearchgate.net This method involves the selective reaction of one enantiomer of a racemic mixture, allowing for the separation of the two. For instance, lipases can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. thieme-connect.de This approach has been successfully applied to the resolution of various chiral esters. researchgate.netthieme-connect.de
Asymmetric catalysis, employing chiral ligands in metal-mediated reactions, offers another avenue for stereoselective synthesis. pearson.com For example, the use of chiral phosphine (B1218219) ligands in transition-metal-catalyzed reactions can induce high enantioselectivity. mdpi.com While specific examples for this compound are not extensively documented, the principles have been applied to the synthesis of structurally related chiral compounds.
Exploration of Chemical Reactivity and Transformation Pathways
The chemical reactivity of this compound is primarily dictated by its two functional groups: the thioether and the ester. These groups can undergo a variety of transformations, allowing for the derivatization of the molecule.
The sulfur atom in the thioether group is susceptible to oxidation. It can be oxidized to form the corresponding sulfoxide (B87167) and further to the sulfone. pearson.comrsc.org This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgorganic-chemistry.org The oxidation state of the sulfur atom can significantly alter the physical and chemical properties of the molecule.
The ester group can undergo several characteristic reactions. It can be reduced to the corresponding primary alcohol, 3-(methylthio)butan-1-ol, using reducing agents like lithium aluminum hydride (LiAlH₄). pearson.com Additionally, the ester can participate in nucleophilic substitution reactions, where the methoxy (B1213986) group is replaced by another nucleophile. pearson.com This allows for the conversion of the methyl ester into other esters or amides.
Table 3: Chemical Transformations of this compound and its Analogues
| Functional Group | Reaction Type | Reagents | Product | Source |
| Thioether | Oxidation | Hydrogen Peroxide, m-CPBA | Sulfoxide, Sulfone | pearson.comrsc.orgorganic-chemistry.org |
| Ester | Reduction | Lithium Aluminum Hydride (LiAlH₄) | 3-(methylthio)butan-1-ol | pearson.com |
| Ester | Nucleophilic Substitution | Amines, Alcohols | Amides, other Esters | pearson.com |
Advanced Analytical Techniques for Characterization and Quantification of Methyl 3 Methylthio Butanoate
Chromatographic Separations and Mass Spectrometry Applications
Chromatographic techniques coupled with mass spectrometry are indispensable tools for the detailed analysis of volatile compounds like methyl 3-(methylthio)butanoate from complex food matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. shimadzu.comshimadzu.com In the context of food analysis, GC-MS is instrumental in generating a comprehensive profile of the volatile constituents, including sulfur-containing compounds such as this compound. shimadzu.comfrontiersin.org The process involves the separation of volatile compounds based on their boiling points and interactions with a stationary phase within a capillary column. Following separation, the compounds are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification by comparing it to spectral libraries like the NIST library. frontiersin.org
The analysis of sulfur compounds can be challenging due to their potential for reactivity and their often low concentrations in food. acs.org Therefore, specific GC-MS methods are often developed to enhance the detection and identification of these impactful aroma compounds. shimadzu.comnih.gov For instance, multidimensional GC-MS offers an advanced approach for separating trace sulfur compounds from major volatile components in complex food matrices. acs.org
Headspace-Solid Phase Microextraction (HS-SPME) Methodologies
Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely employed for the analysis of volatile organic compounds (VOCs) in food and beverages. mdpi.combohrium.comsigmaaldrich.com This method involves exposing a fused silica (B1680970) fiber coated with a specific polymeric stationary phase to the headspace above a sample. sigmaaldrich.comjaas.ac.cn The volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. Subsequently, the fiber is transferred to the injector of a gas chromatograph for thermal desorption and analysis. jaas.ac.cn
The selection of the SPME fiber coating is a critical parameter that significantly influences the extraction efficiency of target analytes. jaas.ac.cnscielo.br Different fiber coatings exhibit varying affinities for different classes of compounds. For the analysis of sulfur compounds and other volatiles in complex matrices like pineapple, various fibers have been tested, including:
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) scielo.br
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) mdpi.comscielo.brnih.gov
Carboxen/Polydimethylsiloxane (CAR/PDMS) jaas.ac.cnscielo.br
Studies have shown that for a broad range of volatile and semi-volatile compounds, a DVB/CAR/PDMS fiber can provide excellent results. mdpi.comnih.gov The optimization of extraction parameters such as time, temperature, and sample volume is also crucial for achieving high sensitivity and reproducibility. jaas.ac.cnscielo.brnih.gov For instance, in the analysis of volatile sulfur compounds in fruit brandy, the best results were achieved using a DVB/CAR/PDMS fiber at 35 °C for 30 minutes. mdpi.comnih.gov
Quantitative Analysis through Stable Isotope Dilution Assays
For accurate quantification of key aroma compounds, Stable Isotope Dilution Assays (SIDA) are considered the gold standard. tum.de This technique involves the synthesis of an isotopically labeled internal standard of the target analyte, for example, a deuterated or ¹³C-substituted version of this compound. tum.dersc.orggoogle.com A known amount of this labeled standard is added to the sample at the beginning of the analytical procedure. tum.de
Because the isotopically labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during extraction, cleanup, and derivatization. By measuring the ratio of the native analyte to the labeled internal standard using GC-MS, a highly accurate and precise quantification can be achieved, compensating for matrix effects and procedural losses. tum.deresearchgate.net SIDA has been successfully applied to quantify numerous potent odorants in various foods, including sulfur compounds. researchgate.net
Aroma Extract Dilution Analysis (AEDA) for Odor-Active Compounds
Aroma Extract Dilution Analysis (AEDA) is a powerful gas chromatography-olfactometry (GC-O) technique used to identify the most potent odor-active compounds in a sample extract. tandfonline.comsigmaaldrich.com The method involves the stepwise dilution of a sample extract, with each dilution being analyzed by GC-O, where a trained panelist sniffs the effluent from the GC column and records the odor description and retention time of any detected aroma. tandfonline.comnih.gov
The combination of AEDA with quantitative methods like SIDA allows for the calculation of Odor Activity Values (OAVs), which is the ratio of a compound's concentration to its odor threshold. nih.govnih.govmdpi.com Compounds with an OAV greater than one are considered to directly contribute to the aroma of the food. nih.govmdpi.com
Biological and Physiological Roles of Methyl 3 Methylthio Butanoate
Contribution to Flavor and Aroma Perception
Research has consistently identified Methyl 3-(methylthio)butanoate as a significant volatile organic compound (VOC) in the aroma profile of various fruits, most notably pineapple (Ananas comosus). frontiersin.orgresearchgate.netmdpi.com In pineapple, it is considered one of the major esters, alongside compounds like methyl 2-methylbutanoate and ethyl hexanoate. researchgate.net
Studies on different pineapple varieties have highlighted the varying concentrations of this compound, which in turn influences their unique aromatic characteristics. For instance, in Tainong No. 4 pineapple, Methyl 3-(methylthio)propanoate, a closely related compound, was found in high concentrations, contributing significantly to its aroma. nih.govresearchgate.net Similarly, new Okinawan pineapple breeding lines, such as 'Okinawa No. 22' and 'Okinawa No. 28', have been shown to contain notable levels of methyl 3-(methylthio)propanoate, which imparts a sweet-vegetable aroma. jst.go.jpresearchgate.net The presence and concentration of this compound and its analogs are crucial in defining the distinct flavor profiles of these fruits. frontiersin.org
The biosynthesis of this compound in pineapple is linked to the amino acid methionine, which becomes more prevalent during the ripening process. researchgate.net This suggests a dynamic role for this compound throughout fruit development and maturation.
Table 1: Concentration of Methyl 3-(methylthio)propanoate in Different Pineapple Varieties
| Pineapple Variety | Concentration (μg/kg) | Reference |
| Tainong No. 4 | 622.49 | nih.govresearchgate.net |
| Tainong No. 6 | 32.94 | researchgate.net |
| French Polynesia Pulp | 1140 | nih.gov |
| Okinawa No. 22 | 91.77 | jst.go.jp |
| Okinawa No. 28 | 172.79 | jst.go.jp |
The presence of this compound significantly impacts the sensory quality of food products. researchgate.net Its odor threshold, the minimum concentration at which it can be detected by the human nose, is a critical factor in its contribution to aroma. While some studies indicate a relatively high odor threshold for methyl 3-(methylthio)propanoate, its interaction with other volatile compounds can create a complex and desirable aroma profile. researchgate.net
In some food products, such as certain meads, the presence of methyl 3-(methylthio)propanoate can contribute an unpleasant cabbage-like and earthy odor, especially after processes like wort boiling. mdpi.com Conversely, in fruits like pineapple, it contributes to the desirable sweet and fruity notes. mdpi.com The perception of its aroma is highly dependent on its concentration and the surrounding chemical matrix. acs.org For example, at low concentrations, it can provide background green notes in pineapple, while at higher concentrations, it may become more sulfurous. acs.org
The processing of food can also alter the concentration of this compound. For instance, pasteurization of pineapple juice has been shown to decrease the concentration of this and other important aroma compounds. cabidigitallibrary.org This highlights the delicate balance required in food processing to maintain the desired flavor profile.
Investigation of Metabolic Fates and Biotransformations in Vivo
The metabolic pathways and biotransformations of this compound within living organisms are areas of active research. As a fatty acid methyl ester, it is expected to be involved in lipid metabolism. hmdb.cafoodb.ca
Carboxylesterases are a class of enzymes responsible for the hydrolysis of ester-containing compounds. google.com It is plausible that this compound, being an ester, can be hydrolyzed by these enzymes. ontosight.ai This hydrolysis would break the ester bond, yielding 3-(methylthio)butanoic acid and methanol (B129727). The activity of carboxylesterases can be influenced by various factors, and their interaction with compounds like this compound is a subject of ongoing investigation. thegoodscentscompany.com
Ecological and Semio-Chemical Relevance (e.g., Pheromone Ligands)
Beyond its role in flavor, this compound and similar compounds can act as semiochemicals, which are chemical signals that mediate interactions between organisms. researchgate.net The volatile nature of these compounds makes them ideal for communication in various ecological contexts. ontosight.ai For example, the volatile profiles of yeasts, which can include methyl esters, play a role in attracting insects. asm.org While direct evidence for this compound acting as a specific pheromone is limited, the broader class of volatile esters is known to be involved in insect-plant and insect-microbe interactions. asm.org
Mechanistic Investigations of Olfactory Receptor Interactions with Methyl 3 Methylthio Butanoate
Ligand Binding and Activation of Mammalian Olfactory Receptors
In mammals, ORs are a large family of G protein-coupled receptors (GPCRs). nih.gov The binding of an odorant to an OR triggers a conformational change, leading to a signaling cascade that results in the perception of smell. nih.gov The vast number of perceivable odors is managed through a combinatorial coding scheme, where a single odorant can activate multiple receptors, and a single receptor can be activated by multiple odorants, creating a unique activation pattern for each smell. nih.govgoogle.com
A growing body of evidence suggests that metal ions play a crucial role in the olfaction of sulfur-containing compounds. nih.gov For decades, researchers have postulated that transition metals like copper (Cu²⁺), zinc (Zn²⁺), or nickel (Ni²⁺) might mediate the perception of thiols and other sulfur compounds, which are excellent ligands for metal ions. acs.orgacs.org Nasal mucus in both mice and humans contains significant concentrations of copper, providing a local environment where these interactions can occur. nih.gov
Recent research has provided direct evidence for this hypothesis, particularly demonstrating the essential role of copper in the detection of certain sulfur-containing odorants. acs.orgacs.org Studies on the mouse olfactory receptor MOR244-3, which responds robustly to the male mouse semiochemical (methylthio)methanethiol (MTMT), have been particularly illuminating. nih.gov The activation of MOR244-3 by MTMT and related sulfur compounds is significantly enhanced in the presence of copper ions. nih.govalbany.edu Conversely, the response is abolished when a copper chelator, such as tetraethylenepentamine (B85490) (TEPA), is introduced, which sequesters the available copper ions. acs.orgnih.gov This demonstrates that copper is not just an accessory but a requirement for the robust activation of this receptor by its sulfur-containing ligands. nih.gov
Computational modeling and site-directed mutagenesis have further pinpointed the interaction sites. In MOR244-3, it is proposed that a copper ion is coordinated by specific amino acid residues, such as Histidine 105 (H105), located in the third transmembrane domain of the receptor. nih.gov This receptor-bound copper then appears to mediate the interaction with the sulfur-containing odorant, forming a complex that leads to receptor activation. nih.gov This mechanism provides a chemical basis for the high sensitivity and specificity of the olfactory system to certain potent sulfur compounds. acs.org
| Compound | Condition | Receptor Response | Key Finding |
|---|---|---|---|
| (methylthio)methanethiol (MTMT) | With added Cu²⁺ | Robust activation | Copper enhances receptor sensitivity significantly. nih.gov |
| (methylthio)methanethiol (MTMT) | Without added Cu²⁺ | Reduced activation | Basal activity is much lower without supplemental copper. acs.org |
| (methylthio)methanethiol (MTMT) | With Cu²⁺ chelator (TEPA) | Response abolished | Demonstrates the necessity of copper for receptor activation. acs.orgnih.gov |
The response of an olfactory receptor is exquisitely tuned to the chemical structure of the odorant molecule. tandfonline.com Structure-activity relationship (SAR) studies investigate how variations in a molecule's structure affect its biological activity, in this case, the activation of an OR. For sulfur-containing compounds, specific structural features are critical for receptor interaction.
The binding pockets of ORs are located within their transmembrane domains, with hypervariable regions in the third, fourth, and fifth transmembrane domains being particularly important for determining ligand specificity. nih.gov For the human olfactory receptor hOR1A1, the third extracellular loop (ECL3) has also been shown to contribute to ligand recognition and receptor activation, acting as a potential vestibule to the binding site. mdpi.com
In the context of the copper-dependent MOR244-3 receptor, studies with various analogs of its primary ligand, MTMT, have shed light on the structural requirements for activation. The presence of both a thiol (-SH) and a thioether (-S-CH₃) group, as found in MTMT, is important for the potent, copper-assisted activation. acs.orgnih.gov The spatial arrangement and accessibility of the sulfur atoms are critical for effective chelation with the copper ion within the receptor's binding pocket. acs.org Molecules that are structurally related but lack the specific arrangement of sulfur atoms, or are too bulky, show a significantly reduced or no response, highlighting the precise structural fit required for activation. acs.org
| Compound/Structural Feature | Relative Response (Compared to MTMT) | Inference on Structural Requirement |
|---|---|---|
| (methylthio)methanethiol (MTMT) | High | Optimal structure with both thiol and thioether groups. acs.orgnih.gov |
| Analogs with altered spacing between sulfur groups | Reduced | Precise spatial arrangement of sulfur atoms is crucial for copper chelation. acs.org |
| Analogs lacking one of the sulfur groups | Low to None | Both sulfur moieties are important for high-affinity binding and activation. acs.org |
| Bulky analogs | Low to None | The binding pocket has specific size constraints. acs.org |
Interactions with Insect Olfactory Receptor Complexes
Insect olfactory systems are functionally analogous to but structurally distinct from their mammalian counterparts. nih.gov Insect ORs are ligand-gated ion channels, typically forming a heteromeric complex composed of a variable, ligand-binding subunit (OrX) and a highly conserved co-receptor subunit known as Orco. nih.govnih.govscienceopen.com The OrX subunit determines the specificity of the receptor to particular odorants. nih.gov
While many insect ORs are specialists, tuned to specific pheromones or host-plant volatiles, others are generalists that respond to a broader range of chemicals. researchgate.net Some volatile compounds have been identified as "promiscuous" ligands, capable of activating a wide variety of OrX subunits across different insect species. scienceopen.comnih.gov For example, the compound 2-methyltetrahydro-3-furanone has been shown to activate approximately 80% of the olfactory sensory neurons in the fruit fly, Drosophila melanogaster. nih.govsdbonline.org
While extensive research on Methyl 3-(methylthio)butanoate itself in this context is limited, studies on related sulfur compounds produced by yeasts, such as methyl 3-methylthio-propanoate, show they are part of the volatile profiles that mediate interactions between yeasts and insects. asm.org Insects possess olfactory receptors tuned to yeast fermentation products, which signal suitable food sources. asm.org This suggests that sulfur-containing esters like this compound are likely recognized by specific insect ORs, although their degree of promiscuity across the entire receptor repertoire is an area for further investigation. The ability of a single compound to be recognized by multiple receptors is a key feature of the combinatorial coding of odors in insects. sdbonline.org
Genetic and mutational analyses are powerful tools for dissecting the molecular basis of receptor specificity in insects. nih.gov By altering the amino acid sequence of OrX or Orco subunits, researchers can identify key residues and domains responsible for ligand binding and channel gating. nih.govsdbonline.org
Studies in Drosophila have shown that the functional receptor is a heteromeric complex of OrX and Orco subunits. nih.gov Mutations in the highly conserved Orco co-receptor can lead to a general loss of olfactory function, as it is essential for the proper localization and function of the entire receptor complex. sdbonline.org
Environmental Dynamics and Biogeochemical Cycling of Sulfur Esters
Pathways of Degradation and Transformation in Environmental Systems
The degradation of Methyl 3-(methylthio)butanoate in the environment is expected to proceed through a combination of biotic and abiotic pathways, with microbial activity likely playing the predominant role.
Biotic Degradation:
The primary mechanism for the breakdown of this compound in soil and aquatic environments is anticipated to be microbial degradation. This process would likely occur in a stepwise manner, initiated by the enzymatic hydrolysis of the ester bond. A wide variety of microorganisms in the environment produce esterase enzymes capable of this reaction. science.govnih.govresearchgate.net This initial step would yield methanol (B129727) and 3-(methylthio)butanoic acid.
Following the initial hydrolysis, the resulting 3-(methylthio)butanoic acid would be further metabolized by microorganisms. The thioether linkage is a key target for microbial enzymes. nih.gov Bacteria, particularly species from genera like Pseudomonas, are known to metabolize organosulfur compounds. oup.com The degradation of the thioether could proceed through several enzymatic pathways, often involving monooxygenases. These enzymes would oxidize the sulfur atom, leading to the cleavage of the carbon-sulfur bonds. The ultimate breakdown products would likely be simpler organic molecules that can enter central metabolic pathways, along with inorganic sulfate (B86663).
The table below summarizes the key enzymatic reactions likely involved in the biodegradation of this compound.
| Reaction | Enzyme Class | Substrate | Products |
| Ester Hydrolysis | Esterases | This compound | 3-(methylthio)butanoic acid + Methanol |
| Thioether Oxidation | Monooxygenases | 3-(methylthio)butanoic acid | Various intermediates, ultimately leading to inorganic sulfate and carbon dioxide |
Abiotic Degradation:
Abiotic degradation pathways for this compound are also possible, although likely less significant than biotic processes under most environmental conditions.
Hydrolysis: The ester linkage in this compound can undergo abiotic hydrolysis, although this process is generally slow at neutral pH and ambient temperatures. The rate of hydrolysis can be influenced by pH, with faster rates under acidic or alkaline conditions. google.com
Photodegradation: In aquatic environments, organic molecules can be degraded by sunlight. nih.govumn.edu While specific data for this compound is unavailable, organosulfur compounds can be susceptible to photodegradation, which could contribute to its transformation in sunlit surface waters.
Volatilization:
The potential for this compound to volatilize from water to the atmosphere is another environmental fate process. researchgate.netthaiscience.infomdpi.comresearchgate.net Its vapor pressure and water solubility would determine the significance of this pathway. Once in the atmosphere, it would be subject to atmospheric chemical reactions, such as oxidation by hydroxyl radicals.
Contribution to Global Sulfur Cycle Dynamics
The biogeochemical cycling of sulfur is a complex process involving transformations between various organic and inorganic sulfur compounds in the atmosphere, on land, and in the oceans. The microbial degradation of organosulfur compounds like this compound can contribute to this cycle through the formation of volatile sulfur compounds (VSCs). nih.govresearchgate.net
Microbial metabolism of organosulfur compounds can release volatile species such as methanethiol (B179389) (CH₃SH) and dimethyl sulfide (B99878) (DMS). researchgate.netnih.gov These compounds are significant components of the global sulfur cycle. For instance, DMS produced by marine phytoplankton is a major natural source of sulfur to the atmosphere, where it is oxidized to form sulfate aerosols that can influence cloud formation and climate.
The degradation of the thioether moiety of 3-(methylthio)butanoic acid, the product of this compound hydrolysis, could potentially serve as a source of VSCs. Microorganisms possess enzymatic machinery, such as sulfatases and sulfonatases, to break down a wide array of organosulfur compounds, releasing sulfur in various forms. oup.comnih.gov
The table below lists some of the key volatile sulfur compounds that play a role in the global sulfur cycle and could potentially be formed during the degradation of organosulfur compounds.
| Compound | Formula | Common Environmental Source |
| Dimethyl sulfide | (CH₃)₂S | Marine phytoplankton, microbial degradation of organosulfur compounds |
| Methanethiol | CH₃SH | Microbial degradation of sulfur-containing amino acids and other organosulfur compounds |
| Hydrogen sulfide | H₂S | Sulfate-reducing bacteria in anaerobic environments |
| Carbonyl sulfide | COS | Oceanic and terrestrial sources, industrial activities |
| Carbon disulfide | CS₂ | Oceanic and terrestrial sources, industrial activities |
While the specific contribution of this compound to the global flux of these VSCs is unknown and likely to be small on a global scale, in localized areas with higher concentrations due to industrial use or other sources, its degradation could represent a localized input to the atmospheric sulfur budget. The study of the microbial cycling of such synthetic organosulfur compounds is crucial for a complete understanding of their environmental impact and their role within the broader biogeochemical cycles. nih.govoup.com
Future Research Trajectories and Innovations in Methyl 3 Methylthio Butanoate Studies
Development of Novel Synthetic Approaches for Methyl 3-(methylthio)butanoate and its Analogues
Traditional chemical synthesis of flavor esters is increasingly being replaced by novel approaches that offer greater efficiency, stereoselectivity, and sustainability. A significant area of innovation is the use of enzymatic processes, which are considered a "green" alternative to chemical methods.
Enzymatic Synthesis: Biocatalysis, particularly using lipases, has become a prominent method for synthesizing flavor esters. researchgate.netijsr.net Lipases can catalyze esterification reactions under mild operating conditions, which reduces energy consumption and the formation of undesirable side products. researchgate.netijsr.net For instance, Candida antarctica lipase B (CAL-B) is widely used for producing various flavor esters, such as isoamyl acetate and geranyl acetate. ijsr.net This enzymatic approach is highly attractive for producing compounds like this compound that are labeled as "natural," meeting growing consumer demand. signicent.com The transesterification of racemic ethyl 3-hydroxybutyrate using CAL-B highlights the enzyme's selectivity, a crucial factor in producing specific enantiomers of a target molecule. mdpi.com
Thio-Michael Addition and Other Novel Reactions: For sulfur-containing esters, the thia-Michael addition reaction is a facile and efficient method of synthesis. nih.gov Research into the synthesis of new sulfur-containing flavor compounds has demonstrated the reaction of 4-ethyloctanoyl chloride with sulfur-containing alcohols or mercaptans to produce esters with meaty and savory odors. nih.govresearchgate.net Another approach involves the free radical addition of a mercaptan across a carbon-carbon double bond. This has been successfully used to prepare methyl 2-hydroxy-4-(methylthio)butanoate, a close analogue of the target compound. google.com These methods provide robust frameworks for developing targeted synthetic routes for this compound and its derivatives.
Table 1: Comparison of Synthetic Approaches for Thioesters and Analogues
| Approach | Key Features | Advantages | Relevant Examples |
| Enzymatic Synthesis (Lipase-catalyzed) | Uses enzymes like Candida antarctica lipase B (CAL-B) as catalysts. mdpi.com | Mild reaction conditions, high specificity, produces "natural" label products, eco-friendly. researchgate.net | Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, various flavor esters. ijsr.netmdpi.com |
| Thia-Michael Addition | Addition of a thiol to an α,β-unsaturated carbonyl compound. | Efficient and straightforward for creating C-S bonds. nih.gov | Synthesis of various sulfur-containing ester flavor compounds. nih.gov |
| Free Radical Addition | Addition of a mercaptan across a double bond, initiated by a free radical source. | Effective for specific substrates like unsaturated esters. | Preparation of methyl 2-hydroxy-4-(methylthio)butanoate. google.com |
| Classical Esterification | Reaction of a thiocarboxylic acid or thiol with other reagents (e.g., acid chlorides, alcohols with dehydrating agents). wikipedia.org | Well-established, versatile for a range of thioesters. | General synthesis of thioesters from various precursors. wikipedia.org |
Integration of Omics Technologies in Biogenic Pathway Elucidation
Understanding the natural biosynthesis of this compound is crucial for optimizing its production in natural systems, such as fruits or fermentation processes. Modern "omics" technologies, including metabolomics and transcriptomics, are powerful tools for unraveling complex biochemical pathways.
Volatile sulfur compounds (VSCs) are key components of the aroma of many tropical fruits, but they are often present in very low concentrations, making their analysis challenging. researchgate.netnih.gov The biogenesis of these compounds often involves the degradation of sulfur-containing precursors by enzymes. cabidigitallibrary.org
Metabolomics and Transcriptomics in Flavor Research: Recent studies on fruit flavor development have successfully integrated metabolomics and transcriptomics to identify genes and pathways responsible for the production of volatile organic compounds (VOCs). frontiersin.org For example, in citrus fruits, metabolomic profiling has been used to track changes in sugars, amino acids, and volatile terpenes during different developmental stages. mdpi.com In strawberry, a multi-omic approach identified quantitative trait loci (QTL) and candidate genes for numerous aroma compounds, including various methyl esters. frontiersin.org This research demonstrates that the expression of specific genes, such as those for methyltransferases, is directly linked to the production of certain esters. frontiersin.org
By applying these technologies, researchers can identify the specific enzymes and precursor molecules involved in the formation of this compound in plants and microorganisms. This knowledge can then be used in metabolic engineering to enhance the production of this desirable flavor compound. signicent.com
Advanced Approaches for Sensory and Chemoreceptor Deconvolution
The sensory impact of a flavor compound is determined by its concentration and its individual odor threshold. Volatile sulfur compounds are known for having extremely low detection thresholds, meaning they can significantly influence food flavor even at trace levels. cabidigitallibrary.orgacs.org
Advanced Analytical Techniques: To identify the most potent aroma compounds, sensory-focused analytical methods like Gas Chromatography-Olfactometry (GC-O) are employed. acs.org This technique combines chemical separation with human sensory evaluation to pinpoint character-impact compounds. Further advancements include the use of high-resolution mass spectrometry, such as GC-Orbitrap-MS, which can detect trace-level sulfur compounds. mdpi.com In a study of passion fruit wines, researchers used a combination of GC-qMS, GC-Orbitrap-MS, and an electronic nose (E-nose) to create a detailed profile of the aromatic compounds, correlating the presence of specific sulfides and esters with distinct fruity aromas. mdpi.com
Chirality and Sensory Perception: A critical area of research is the role of stereochemistry in odor perception. For many chiral sulfur volatiles, the different enantiomers can have vastly different sensory properties. acs.org For example, with 3-thio-1-hexanols found in passion fruit, the (R)-enantiomers are often described as having a tropical fruit aroma, while the (S)-enantiomers are perceived as more herbaceous and sulfurous. acs.org Future studies on this compound will likely focus on separating its enantiomers and evaluating their individual sensory characteristics to understand their respective contributions to flavor profiles. This deconvolution is essential for creating more authentic and impactful flavor formulations.
Exploration of Emerging Biotechnological Applications
While this compound is primarily known as a flavoring agent, the broader class of organosulfur compounds possesses a wide range of biological activities, suggesting potential for new biotechnological applications. jmchemsci.com
Bioproduction of Natural Flavors: The most immediate emerging application is the biotechnological production of the compound itself. As consumers increasingly prefer natural ingredients, fermentation (de novo synthesis) and bioconversion of natural precursors by microorganisms or enzymes are becoming commercially viable alternatives to chemical synthesis. foodsafety.instituteresearchgate.net This approach not only yields a "natural" product but also aligns with goals for sustainable and environmentally friendly manufacturing. signicent.com
Bioactivity of Organosulfur Compounds: Organosulfur compounds are known for their therapeutic and biological activities. jmchemsci.commdpi.com Many compounds derived from Allium species, for instance, have been investigated for their antimicrobial, antioxidant, and anti-inflammatory properties. nih.govmdpi.com Some have potential applications in the agri-food industry as natural preservatives to control food spoilage. mdpi.com Furthermore, certain organosulfur molecules act as hydrogen sulfide (B99878) donors or mediators, which play a role in physiological processes and are being explored for therapeutic applications. nih.govresearchgate.net While specific bioactivity for this compound has not been extensively studied, its chemical structure as an organosulfur compound suggests that future research could explore its potential in areas such as agriculture (e.g., as a semiochemical) or as a bioactive agent, expanding its applications far beyond the flavor industry.
Q & A
Q. What are the recommended methods for synthesizing Methyl 3-(methylthio)butanoate in a laboratory?
this compound can be synthesized via esterification of 3-(methylthio)butanoic acid with methanol under acidic catalysis. A typical protocol involves refluxing equimolar amounts of the acid and methanol with concentrated sulfuric acid (1% v/v) as a catalyst for 6–8 hours. Post-reaction, neutralize the mixture with sodium bicarbonate, extract with dichloromethane, and purify via fractional distillation under reduced pressure. Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates and a 1:4 ethyl acetate/hexane mobile phase .
Q. How can researchers determine the purity of this compound?
Purity analysis requires a combination of gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For GC-MS, use a polar capillary column (e.g., DB-WAX) with helium as the carrier gas and a temperature gradient from 50°C to 250°C. Compare retention indices and mass spectra against authentic standards. For NMR, analyze and spectra in deuterated chloroform (CDCl) to confirm structural integrity and detect impurities. Quantitative purity (>98%) can be validated using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm .
Q. What analytical techniques are suitable for identifying this compound in complex matrices (e.g., food or biological samples)?
Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is effective for volatile compounds. Optimize fiber type (e.g., divinylbenzene/carboxen/polydimethylsiloxane) and extraction time (30–60 min at 40°C). For quantification, use internal standards like methyl nonanoate. In mead analysis, this method achieved detection limits of 0.1 µg/L, with identification confirmed via retention indices and spectral matching against reference libraries .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR or IR data often arise from solvent effects, isotopic impurities, or stereochemical variations. Cross-validate findings using high-resolution mass spectrometry (HRMS) to confirm molecular formula (CHOS). Compare experimental NMR shifts (e.g., δ 2.55 ppm for SCH group) with computational predictions from density functional theory (DFT). Collaborate with open-access databases (e.g., PubChem) to reconcile conflicting data .
Q. What experimental design considerations are critical for toxicological studies involving this compound?
Base dose selection on the no-observed-effect level (NOEL) of structurally related thioesters, such as ethyl thioacetate (6.5 mg/kg bw/day in rats). Apply a safety margin >10 to estimated human intake levels. Include metabolic profiling using hepatic microsomes to identify sulfur-containing metabolites (e.g., sulfoxides) that may influence toxicity. Longitudinal studies should monitor glutathione depletion as a marker of oxidative stress .
Q. How can reaction yields of this compound be optimized in scalable syntheses?
Employ design of experiments (DOE) to evaluate factors like catalyst loading (0.5–2% HSO), temperature (60–100°C), and molar ratios (1:1–1:3 acid:methanol). Kinetic studies using in-situ FTIR can identify rate-limiting steps. For green chemistry approaches, test immobilized lipases (e.g., Candida antarctica) in solvent-free systems, achieving >90% conversion at 50°C .
Q. What strategies mitigate stability issues during long-term storage of this compound?
Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Store samples in amber glass vials with nitrogen headspace to prevent oxidation. Analyze degradation products (e.g., disulfides) via LC-MS/MS. Add antioxidants like butylated hydroxytoluene (BHT) at 0.01% w/v to suppress radical-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
